molecular formula C7H9N3O B1374734 N-(pyridazin-3-ylmethyl)acetamide CAS No. 1699949-28-4

N-(pyridazin-3-ylmethyl)acetamide

Cat. No.: B1374734
CAS No.: 1699949-28-4
M. Wt: 151.17 g/mol
InChI Key: NNJUESWABAFHII-UHFFFAOYSA-N
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Description

N-(pyridazin-3-ylmethyl)acetamide is an organic compound with the molecular formula C7H9N3O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridazin-3-ylmethyl)acetamide typically involves the reaction of pyridazine derivatives with acetamide. One common method is the reaction of pyridazin-3-ylmethylamine with acetic anhydride under reflux conditions. The reaction proceeds as follows:

    Starting Materials: Pyridazin-3-ylmethylamine and acetic anhydride.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours.

    Product Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and purification using recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of temperature and reaction time, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridazin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(pyridazin-3-ylmethyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(pyridazin-3-ylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(pyridazin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a pyridine ring instead of pyridazine.

    N-(pyrimidin-4-ylmethyl)acetamide: Contains a pyrimidine ring, differing in the position of nitrogen atoms.

    N-(pyrazin-2-ylmethyl)acetamide: Features a pyrazine ring with nitrogen atoms at positions 1 and 4.

Uniqueness

N-(pyridazin-3-ylmethyl)acetamide is unique due to the presence of the pyridazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable scaffold in drug discovery and materials science.

Properties

IUPAC Name

N-(pyridazin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-6(11)8-5-7-3-2-4-9-10-7/h2-4H,5H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJUESWABAFHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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